Dual Platelet Aggregation and Aldose Reductase Inhibition vs. Quinazoline-1-Alkanoic Acid Selectivity
The 3-alkanoic acid substitution pattern of the target compound confers a dual inhibitory mechanism against both platelet aggregation and aldose reductase, a profile absent in isomeric quinazoline-1-alkanoic acids. The patent explicitly states that known quinazoline-1-alkanoic acid derivatives possess inhibitory effects on aldose reductase alone, with no effect on platelet aggregation [1]. This mechanistic bifurcation is directly tied to the substitution position on the quinazoline core.
| Evidence Dimension | Dual-target inhibition profile |
|---|---|
| Target Compound Data | Exhibits dual platelet aggregation and aldose reductase inhibition (class claim) |
| Comparator Or Baseline | Quinazoline-1-alkanoic acid derivatives (e.g., from JP Sho 62-96476): Aldose reductase inhibition only; no platelet aggregation inhibition |
| Quantified Difference | Qualitative difference in target profile (dual vs. single); no specific IC50 values provided for this compound in the patent |
| Conditions | In vitro enzyme and platelet assays as described in U.S. Patent 5,234,928 |
Why This Matters
For researchers modeling diabetic complications with a thrombotic component, a dual-target molecule is functionally distinct from a single-target aldose reductase inhibitor, potentially reducing the number of compounds needed in a screening cascade.
- [1] Fujimori, S., Ohnota, M., Hirata, Y., & Murakami, K. (1993). U.S. Patent No. 5,234,928. Quinazoline-3-alkanoic acid derivatives, their salts and their preparation processes. Washington, DC: U.S. Patent and Trademark Office. View Source
